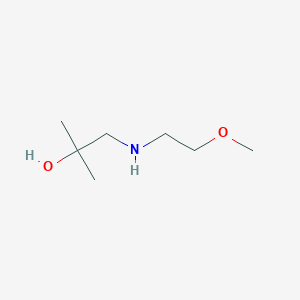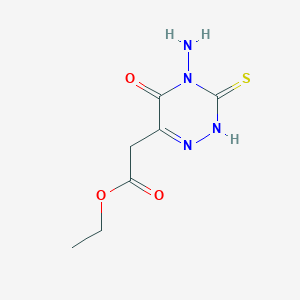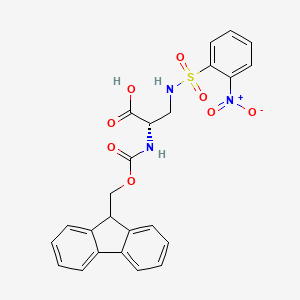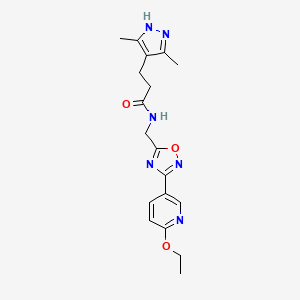
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer therapy. DMXAA was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized in the laboratory.
作用機序
DMXAA works by stimulating the production of cytokines, which are proteins that help to regulate the immune system. Specifically, DMXAA activates the production of interferon-alpha and tumor necrosis factor-alpha, which are both involved in the immune response to cancer. DMXAA also disrupts the blood supply to tumors by causing the blood vessels within the tumor to collapse, which leads to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to activate immune cells such as macrophages and natural killer cells. DMXAA also disrupts the blood supply to tumors, leading to tumor cell death. In addition, DMXAA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using DMXAA in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a potentially useful tool for studying cancer. Another advantage is that DMXAA has been shown to activate the immune system, which may be useful in studying the immune response to cancer. However, there are also limitations to using DMXAA in lab experiments. For example, DMXAA has been shown to have limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DMXAA. One area of interest is in the development of new synthetic methods for DMXAA that may be more efficient or cost-effective. Another area of interest is in the development of new formulations of DMXAA that may be more soluble or have better pharmacokinetic properties. Additionally, there is interest in studying the combination of DMXAA with other cancer therapies, such as chemotherapy or radiation therapy, to determine if there is a synergistic effect. Finally, there is interest in studying the potential use of DMXAA in the treatment of other diseases, such as autoimmune diseases or infectious diseases.
合成法
DMXAA can be synthesized in the laboratory through a multistep process. The first step involves the reaction of 2-amino-4,5-dimethylthiazole with ethyl oxalyl chloride to form N-(4,5-dimethyl-1,3-thiazol-2-yl)oxalyl chloride. This intermediate is then reacted with ammonia to form N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, or DMXAA.
科学的研究の応用
DMXAA has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells, and by disrupting the blood supply to tumors.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-7(2)15-10(11-6)12-9(13)8-3-4-14-5-8/h8H,3-5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAGPINWMYEPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2763997.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2763998.png)
![3-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2764002.png)
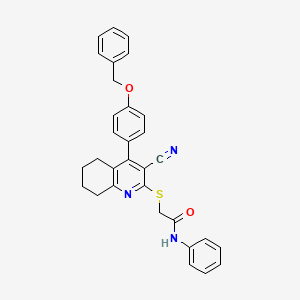
![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)
![1-(Benzenesulfonyl)-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2764005.png)

![N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764007.png)
